TAN-452 -

TAN-452

Catalog Number: EVT-283261
CAS Number:
Molecular Formula: C29H30N2O5
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAN452 is a potent and selective peripherally acting δ opioid antagonist.
Source and Classification

TAN-452 is synthesized through organic chemistry methods and belongs to the class of compounds known as opioid receptor antagonists. Specifically, it has been characterized for its binding affinity to the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor, which are crucial in modulating pain and gastrointestinal motility . Its unique properties position it as a significant advancement in the field of pharmacology, particularly concerning opioid-related treatments.

Synthesis Analysis

Methods

The synthesis of TAN-452 involves several organic reactions that are designed to construct its complex molecular structure. The primary method utilized includes:

  • Chemical Synthesis: This involves multi-step synthetic routes that may include alkylation, acylation, and cyclization reactions. These reactions are carefully controlled to ensure high purity and yield of the final product.

Technical Details

The synthesis often requires specific reagents and conditions to facilitate the desired chemical transformations. For instance, the use of protective groups is common in organic synthesis to prevent unwanted reactions at certain functional sites during the multi-step process. Additionally, purification techniques such as chromatography are employed to isolate TAN-452 from by-products.

Molecular Structure Analysis

Structure

TAN-452 exhibits a complex molecular structure characterized by specific functional groups that confer its pharmacological properties. The detailed molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₃
  • Structural Features: The compound contains amine and ether functionalities that are crucial for its interaction with opioid receptors.

Data

The molecular weight of TAN-452 is approximately 321.39 g/mol, which is relevant for understanding its pharmacokinetics and dynamics within biological systems.

Chemical Reactions Analysis

Reactions

TAN-452 undergoes various chemical reactions that are essential for its functionality as an opioid antagonist:

  1. Binding Reactions: It competes with endogenous opioids for binding sites on opioid receptors.
  2. Metabolic Reactions: In vivo studies indicate that TAN-452 is metabolized by liver enzymes, leading to various metabolites that may also exhibit biological activity.

Technical Details

The binding affinity of TAN-452 to different opioid receptors has been quantified using radiolabeled ligand binding assays. These assays help determine the potency and efficacy of TAN-452 compared to other known antagonists.

Mechanism of Action

Process

TAN-452 acts primarily by blocking the mu-opioid receptors in peripheral tissues, which helps alleviate constipation without affecting central pain pathways. This mechanism allows patients to benefit from opioid pain relief while minimizing gastrointestinal side effects.

Data

In vitro studies have shown that TAN-452 exhibits a high affinity for mu-opioid receptors with an IC50 value indicating effective inhibition of receptor activation . This selectivity is crucial for reducing adverse effects associated with central nervous system activity.

Physical and Chemical Properties Analysis

Physical Properties

TAN-452 is typically presented as a white crystalline solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which is essential for its formulation in pharmaceutical applications.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure. Its melting point and boiling point are critical parameters that influence its handling and storage conditions.

Applications

Scientific Uses

TAN-452 has significant potential applications in both clinical and research settings:

  • Clinical Applications: It is being studied for its efficacy in treating opioid-induced bowel syndrome, providing a therapeutic option for patients requiring opioid analgesics.
  • Research Applications: Ongoing research focuses on understanding the broader implications of peripheral opioid antagonism in pain management and gastrointestinal health.
Pharmacological Classification as a Peripherally Acting Opioid Receptor Antagonist

TAN-452 (ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2',3'-6,7]pyrido[4,3-b]carbazole-12-carboxylate) is a chemically modified derivative of the classic δ-opioid receptor (DOR) antagonist naltrindole [1] [4]. It functions as a potent, orally active, and selectively peripherally acting opioid receptor antagonist with distinct binding and functional profiles across the three major opioid receptor subtypes. Its primary mechanism involves high-affinity competitive inhibition at opioid receptors in peripheral tissues, particularly within the gastrointestinal tract, while exhibiting minimal central nervous system penetrability due to physicochemical properties that limit blood-brain barrier crossing [1] [5].

Quantitative receptor binding studies using recombinant human opioid receptors reveal TAN-452's exceptional selectivity and potency for DOR. Its equilibrium dissociation constant (Ki) for DOR is 0.47 ± 0.09 nM, substantially lower than values observed for the μ-opioid receptor (MOR; Ki = 36.56 ± 1.48 nM) and κ-opioid receptor (KOR; Ki = 5.31 ± 1.80 nM) [1] [2] [3]. Functional antagonism, measured by the antagonist dissociation constant (Kb), confirms this selectivity: Kb = 0.21 ± 0.06 nM for hDOR versus 9.43 ± 0.58 nM for hMOR and 7.18 ± 0.75 nM for hKOR [2] [3]. This translates to 44.9-fold and 34.2-fold greater functional selectivity for DOR over MOR and KOR, respectively. Such a pharmacological profile positions TAN-452 uniquely among peripherally acting opioid antagonists, which typically focus on MOR blockade (e.g., methylnaltrexone, naloxegol, naldemedine) [2] [8].

Table 1: Receptor Binding and Functional Antagonism Profile of TAN-452 [1] [2] [3]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (Kb, nM)Selectivity Ratio vs. DOR
δ-Opioid (DOR)0.47 ± 0.090.21 ± 0.061 (Reference)
κ-Opioid (KOR)5.31 ± 1.807.18 ± 0.7534.2-fold less selective
μ-Opioid (MOR)36.56 ± 1.489.43 ± 0.5844.9-fold less selective

The peripherally restricted action of TAN-452 is a critical determinant of its therapeutic utility. Pharmacokinetic studies in rats demonstrate a half-life (T1/2) of 2.1 hours after intravenous administration (3 mg/kg), with a volume of distribution at steady state (Vss) of 12.1 L/kg and clearance (CL) of 78.1 mL/min·kg [1] [5]. After oral administration (30 mg/kg), the maximum plasma concentration (Cmax) reached 526 ng/mL. Crucially, brain-to-plasma concentration ratios remain low, confirming minimal CNS penetration and thereby preserving the central analgesic effects of concurrently administered opioids while antagonizing their peripheral gastrointestinal effects [1] [2] [3].

Historical Context and Development Rationale for Opioid-Induced Bowel Syndrome Management

The development of TAN-452 emerged from a critical need to address the significant limitations of existing therapies for opioid-induced bowel dysfunction (OIBD), particularly opioid-induced constipation (OIC) and nausea/vomiting. Opioid analgesics, while essential for moderate-to-severe pain management, exert profound inhibitory effects on gastrointestinal (GI) function by activating opioid receptors (primarily MOR, but also DOR and KOR) within the enteric nervous system [6] [8] [10]. This results in reduced motility, decreased secretion, and increased sphincter tone, culminating in OIC—a condition affecting up to 81% of long-term opioid users and severely compromising quality of life, work productivity, and healthcare utilization [6] [8] [10].

Traditional first-line approaches (osmotic/stimulant laxatives) often provide inadequate relief, failing to address the underlying opioid receptor-mediated pathophysiology [8]. First-generation peripherally acting μ-opioid receptor antagonists (PAMORAs like methylnaltrexone, naloxegol, naldemedine) represented a significant advance by blocking MOR in the gut. However, their predominant focus on MOR overlooks the contributory roles of DOR and KOR in GI dysmotility and emesis [2] [3]. Furthermore, emerging preclinical and clinical evidence suggested that DOR antagonism might offer advantages beyond MOR blockade alone, particularly in mitigating opioid tolerance and dependence without compromising analgesia [2] [3] [6].

The rationale for developing TAN-452 specifically stemmed from several key insights:

  • DOR's Role in GI Dysfunction: Preclinical models demonstrated that δ-opioid receptors contribute significantly to morphine-induced inhibition of small intestinal transit (SIT) and emesis, suggesting that DOR antagonism could provide superior control over certain OIBD symptoms [1] [2].
  • Tolerance and Dependence Modulation: Historical evidence indicated that DOR antagonists like naltrindole could attenuate the development of morphine tolerance and physical dependence [2] [3]. Integrating DOR antagonism with MOR/KOR blockade offered a potential strategy to manage OIBD while potentially reducing the risk of central adaptive changes complicating long-term opioid therapy.
  • Need for Oral Efficacy: Existing injectable PAMORAs (e.g., methylnaltrexone) lacked convenient oral formulations. TAN-452 was designed from inception as an orally bioavailable agent to improve patient compliance and suitability for chronic management [1] [5].

Table 2: Rationale for TAN-452 Development vs. Established PAMORAs [1] [2] [3]

Therapeutic ChallengeLimitation of MOR-Centric PAMORAsTAN-452 Development Rationale
Incomplete GI Symptom ControlPrimarily target MOR; less effective for nausea/vomiting or complex dysmotilityPotent DOR/MOR/KOR antagonism addresses broader receptor involvement in OIBD
Potential Impact on Opioid ToleranceLimited or no effect on opioid tolerance mechanismsDOR antagonism may suppress development of tolerance/dependence
Oral Dosing ConvenienceSome agents require subcutaneous injection (e.g., methylnaltrexone)Designed as an orally bioavailable small molecule
Mechanism Beyond Pure LaxationPrimarily reverse MOR-mediated constipationPotential to address multiple OIBD symptoms (constipation, nausea, vomiting) via multi-receptor blockade

TAN-452 was thus conceived as a novel multi-receptor antagonist with a bias towards DOR, aiming to provide a more comprehensive solution for OIBD by simultaneously targeting MOR-mediated constipation, DOR/KOR-associated dysmotility and emesis, and potentially modulating adverse neural adaptations to chronic opioids [2] [3].

Key Research Milestones in Preclinical Characterization

The preclinical development of TAN-452 was marked by systematic in vitro and in vivo studies establishing its receptor pharmacology, efficacy in models of OIBD, and lack of interference with analgesia.

In Vitro Receptor Pharmacology:

Initial characterization confirmed TAN-452's high affinity and functional antagonism at human opioid receptors (hDOR, hMOR, hKOR) expressed in cell membranes. Using [³⁵S]GTPγS binding assays—a measure of G-protein activation—TAN-452 potently inhibited agonist-stimulated signaling (DAMGO for MOR, DADLE for DOR, U69,593 for KOR), yielding the Kb values confirming its primary DOR antagonism with secondary but significant activity at KOR and MOR [2] [3]. This multi-receptor profile distinguished it from pure DOR antagonists like naltrindole and MOR-centric agents.

Properties

Product Name

TAN-452

IUPAC Name

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1

InChI Key

JOJGLAWHRDFWNQ-KFDULEKRSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

Solubility

Soluble in DMSO

Synonyms

TAN452; TAN-452; TAN 452

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.